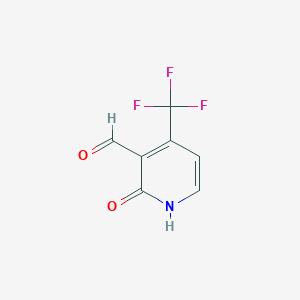

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

Description

BenchChem offers high-quality 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-3H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAAHHMRUUIRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its unique combination of a reactive aldehyde, a nucleophilic/acidic hydroxyl group, and the electronically influential trifluoromethyl group on a pyridine scaffold makes it a versatile precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic applications of this aldehyde in drug discovery, with a particular focus on its emerging role in the development of targeted therapies such as kinase inhibitors.

Introduction: The Trifluoromethyl Pyridine Motif in Drug Design

The incorporation of fluorine and fluorinated groups has become a cornerstone of modern drug design, with the trifluoromethyl (CF₃) group being particularly prominent.[1][2] The CF₃ group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] When appended to a pyridine ring, a common scaffold in pharmaceuticals, the trifluoromethyl group can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation pathways.[3][4] This has led to the successful development of numerous drugs and clinical candidates containing the trifluoromethylpyridine moiety, including the non-nucleoside reverse transcriptase inhibitor Doravirine and the CSF-1R kinase inhibitor Pexidartinib.[3][5]

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde emerges as a particularly valuable, yet under-documented, intermediate in this context. Its strategic placement of functional groups allows for a multitude of chemical transformations, providing a gateway to novel chemical entities with tailored biological activities.

Synthesis and Chemical Properties

The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is not extensively described as a standalone procedure in the literature. However, a plausible and efficient synthetic strategy can be devised based on established methods for the construction of substituted pyridones and subsequent formylation. The primary approach involves a cyclocondensation reaction to construct the core 2-hydroxy-4-(trifluoromethyl)pyridine ring system, followed by the introduction of the aldehyde group at the 3-position.

Part 1: Synthesis of the 2-Hydroxy-4-(trifluoromethyl)pyridine Intermediate

A common and effective method for the synthesis of 4-(trifluoromethyl)-2-pyridones is the cyclocondensation of a trifluoromethyl-containing building block with a suitable C3 synthon in the presence of an ammonia source.[6][7] One of the most utilized trifluoromethyl building blocks is ethyl 4,4,4-trifluoroacetoacetate.[3][6]

Conceptual Synthetic Pathway:

Caption: Conceptual pathway for the synthesis of the 2-Hydroxy-4-(trifluoromethyl)pyridine intermediate.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate and a suitable acetaldehyde equivalent (e.g., an enol ether or enamine) in a high-boiling solvent such as ethanol or acetic acid, add a source of ammonia, like ammonium acetate.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate.

Part 2: Formylation of the 2-Hydroxypyridine Ring

The introduction of a formyl group at the C3 position of the 2-hydroxypyridine ring is a critical step. Several classical formylation methods can be applied, with the Vilsmeier-Haack and Reimer-Tiemann reactions being the most prominent.

-

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[7][8][9][10][11] The 2-pyridone tautomer of 2-hydroxypyridine is sufficiently electron-rich to undergo this transformation.

-

Reimer-Tiemann Reaction: This method is traditionally used for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[12][13][14][15][16] Its application to 3-hydroxypyridine has been reported, suggesting its potential applicability to the 2-hydroxypyridine system.[12]

Illustrative Vilsmeier-Haack Formylation Workflow:

Caption: Workflow for the Vilsmeier-Haack formylation of the 2-hydroxypyridine intermediate.

Detailed Experimental Protocol (Representative Vilsmeier-Haack):

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction Execution: Dissolve the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate in DMF and add it to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.

-

Workup and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-4-(trifluoromethyl)nicotinaldehyde.

Role in Medicinal Chemistry: A Versatile Scaffold for Bioactive Molecules

The true value of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde lies in its potential as a versatile starting material for the synthesis of more complex, biologically active molecules. The presence of three distinct functional handles—the aldehyde, the hydroxyl group, and the trifluoromethyl-activated pyridine ring—allows for a wide array of synthetic manipulations.

Kinase Inhibitors: A Promising Arena

The trifluoromethylpyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[17][18][19] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[17] The aldehyde and hydroxyl groups of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde serve as ideal anchor points for building molecules that can interact with the ATP-binding site of kinases.

Hypothetical Application in Kinase Inhibitor Synthesis:

Caption: Hypothetical synthetic route from the title compound to a complex kinase inhibitor.

-

The Aldehyde Group: This electrophilic center is primed for reactions such as condensations (e.g., Knoevenagel, Wittig), reductive aminations, and the formation of imines and hydrazones.[20] This allows for the introduction of various side chains and ring systems that can occupy different pockets of a kinase active site, thereby tuning the selectivity and potency of the inhibitor.

-

The Hydroxyl Group: The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form.[13] The hydroxyl group can be alkylated or acylated to introduce further diversity. More importantly, it can act as a hydrogen bond donor or acceptor, a critical interaction for binding to the hinge region of many kinases.

-

The Trifluoromethyl Group: As previously discussed, the CF₃ group enhances the drug-like properties of the molecule. Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring, potentially facilitating certain substitution reactions.

Quantitative Data on Related Kinase Inhibitors:

While specific IC₅₀ values for derivatives of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde are not available in the searched literature, data from structurally related trifluoromethylpyridine-containing kinase inhibitors highlight the potential of this scaffold. For instance, Pexidartinib, which features a trifluoromethylpyridine moiety, is a potent inhibitor of the CSF-1R kinase with an IC₅₀ value of 13 nM.[3]

| Kinase Inhibitor | Target Kinase | IC₅₀ (nM) |

| Pexidartinib[3] | CSF-1R | 13 |

| Fostamatinib (active metabolite R406)[21] | Syk | 41 |

| Encorafenib[21] | B-RAF(V600E) | 4 |

This table underscores the low nanomolar potency that can be achieved with trifluoromethylpyridine-based kinase inhibitors.

Bioisosteric Replacement and Analogue Synthesis

In drug discovery, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful tool.[3][5][22][23][24] 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde can serve as a valuable scaffold for generating libraries of analogues for structure-activity relationship (SAR) studies. The hydroxyl and aldehyde groups can be systematically modified to probe their interactions with a biological target. Furthermore, the entire 2-hydroxy-4-(trifluoromethyl)nicotinoyl moiety can be used as a bioisosteric replacement for other chemical groups in known active compounds to improve their properties.[3][5][22]

Conclusion

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde, while not extensively documented as a standalone compound, represents a strategically important building block in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its unique combination of reactive functional groups on a trifluoromethyl-activated pyridine core makes it an ideal starting point for the construction of novel, complex molecules. The demonstrated success of the trifluoromethylpyridine scaffold in approved drugs, particularly in the area of kinase inhibitors, strongly suggests that 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a valuable and likely underutilized tool for the development of next-generation therapeutics. Further exploration of its synthesis and application in drug discovery programs is highly warranted.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved from [Link]

-

How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. (n.d.). Retrieved from [Link]

-

The 2-hydroxypyridines substituted at the third position, which were... - ResearchGate. (n.d.). Retrieved from [Link]

-

Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (n.d.). Retrieved from [Link]

-

How do you do the work up of Reimer-Tiemann reaction of 3-hydroxypyridine? (2014, May 5). Retrieved from [Link]

-

Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC. (2016, November 14). Retrieved from [Link]

- Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).

-

Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy - YouTube. (2022, December 26). Retrieved from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) - The University of Aberdeen Research Portal. (2019, May 3). Retrieved from [Link]

-

C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved from [Link]

-

Nicotinaldehyde [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone monohydrate - PMC. (n.d.). Retrieved from [Link]

-

Patents Assigned to Depco-TRH Pty Ltd. (n.d.). Retrieved from [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (n.d.). Retrieved from [Link]

-

C3-Formylation of Pyridines via Streptocyanine Intermediates | Request PDF. (n.d.). Retrieved from [Link]

-

Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones - The Journal of Organic Chemistry (ACS Publications). (2007, October 4). Retrieved from [Link]

-

Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (n.d.). Retrieved from [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved from [Link]

-

WO 2013/149959 A1 - Googleapis.com. (2013, October 10). Retrieved from [Link]

-

Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC - NIH. (n.d.). Retrieved from [Link]

- US9469590B2 - Organic compounds - Google Patents. (n.d.).

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. (2022, September 13). Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | CAS 116548-08-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. byjus.com [byjus.com]

- 16. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]

- 22. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Bioisosteric Replacements [cambridgemedchemconsulting.com]

Strategic Fluorination: The Technical Guide to 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

Executive Summary: The Fluorine Advantage

In modern drug discovery, 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde (and its tautomer 2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde ) represents a high-value fluorinated building block. Its strategic importance lies in the trifluoromethyl (

This guide details the synthesis, structural dynamics, and divergent reactivity of this scaffold, specifically focusing on its utility in generating pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,6-naphthyridines .

Structural Integrity & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for controlled functionalization.

The Tautomeric Equilibrium

In solution (DMSO, MeOH), the equilibrium heavily favors the 2-pyridone (amide) form over the 2-hydroxypyridine (enol) form. This dictates reactivity:

-

N-Alkylation: Occurs under basic conditions (e.g.,

, alkyl halides) due to the nucleophilicity of the pyridone nitrogen. -

O-Functionalization: Requires "hard" electrophiles or activation (e.g.,

to generate the 2-chloro derivative).

| Feature | 2-Hydroxy Form (Enol) | 2-Pyridone Form (Amide) |

| Dominance | Solid state / Non-polar solvents | Polar solvents / Biological media |

| Reactivity | Precursor to 2-Chloro derivatives | Nucleophile for N-alkylation |

| Electronic Effect | Aromatic sextet preserved | Amide resonance stabilization |

Synthesis Protocol: The "Nitrile-Reduction" Route

While the aldehyde is the target, it is rarely isolated as a raw material due to stability concerns. The industry-standard protocol involves synthesizing the carbonitrile precursor followed by controlled reduction.

Step-by-Step Methodology

Phase 1: Cyclocondensation (Pyridone Ring Formation)

Reagents: Ethyl 4,4,4-trifluoroacetoacetate, 2-Cyanoacetamide, Piperidine (Cat.), Ethanol.

-

Setup: Charge a reactor with ethanol (anhydrous). Add 1.0 eq of ethyl 4,4,4-trifluoroacetoacetate and 1.1 eq of 2-cyanoacetamide.

-

Initiation: Add catalytic piperidine (0.1 eq) dropwise.

-

Reflux: Heat to reflux (

) for 4–6 hours. The reaction proceeds via a Knoevenagel condensation followed by Pinner-type cyclization. -

Isolation: Cool to

. The 3-cyano-4-(trifluoromethyl)-2-pyridone precipitates. Filter and wash with cold ethanol.

Phase 2: Controlled Reduction to Aldehyde

Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene/THF.

-

Inert Atmosphere: Purge reactor with

. Dissolve the nitrile intermediate in anhydrous THF. -

Cryogenic Addition: Cool to

. Add DIBAL-H (1.2 eq, 1.0 M in toluene) dropwise over 30 mins. Crucial: Temperature control prevents over-reduction to the amine. -

Hydrolysis: Quench with saturated Rochelle’s salt (potassium sodium tartrate) or 1M HCl at

. -

Extraction: Extract with EtOAc. The aldehyde is often used immediately in the next step (telescoped synthesis) to avoid oxidation to the carboxylic acid.

Visualization: Synthesis Workflow

Figure 1: The standard synthetic pathway from acyclic precursors to the target aldehyde.

Divergent Synthetic Utility

The 2-hydroxy-4-(trifluoromethyl)nicotinaldehyde scaffold is a "linchpin" intermediate. It diverges into two major medicinal chemistry workflows.

Workflow A: The "Active Chloro" Route ( Activation)

To introduce complexity at the 2-position (e.g., ether or amine linkages common in kinase inhibitors), the 2-hydroxy group must be converted to a leaving group.

-

Chlorination: Treat the aldehyde (or its nitrile precursor) with

(Phosphorus oxychloride) at reflux.-

Result:2-Chloro-4-(trifluoromethyl)nicotinaldehyde .

-

-

Displacement: The

-

Application: Synthesis of Sorafenib analogs or Doravirine intermediates.

-

Workflow B: Heterocyclic Condensation (Kinase Scaffolds)

The ortho-disposition of the aldehyde (C3) and the amine/amide (C2) allows for rapid construction of fused bicycles.

-

Pyrido[2,3-d]pyrimidines: Condensation with amidines (e.g., acetamidine, benzamidine).

-

Mechanism:[1] Schiff base formation at the aldehyde followed by cyclodehydration.

-

Target: EGFR and PIM-1 kinase inhibitors.

-

-

Friedländer Reaction: Condensation with ketones (e.g., acetone, acetophenone).

-

Target: 1,6-Naphthyridines (Antiviral/Antibacterial agents).

-

Visualization: Reactivity Map

Figure 2: Divergent reactivity pathways leading to distinct pharmacological scaffolds.

Technical Specifications & Stability

When handling this building block, adhere to the following parameters to ensure reproducibility:

| Parameter | Specification | Causality/Reasoning |

| Storage | Aldehydes are prone to air oxidation to carboxylic acids. | |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents due to H-bonding networks (dimerization). |

| pKa | ~6.5 (Pyridone NH) | The |

| Hygroscopicity | Moderate | The 2-hydroxy/oxo motif can coordinate water; dry solvents are mandatory for activation steps. |

References

-

Synthesis of Trifluoromethylpyridines

-

Pyrido[2,3-d]pyrimidine Applications

-

Amidine Condensation Strategies

-

Agrochemical Context (TFMP)

Sources

- 1. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. figshare.com [figshare.com]

- 6. Amidine synthesis by imidoylation [organic-chemistry.org]

- 7. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 4-(Trifluoromethyl)nicotinaldehyde: A Technical Guide

Part 1: Executive Technical Summary

4-(Trifluoromethyl)nicotinaldehyde (CAS: 1083197-78-7) represents a distinct class of electron-deficient heterocycles where thermodynamic stability is governed by a precarious equilibrium between the carbonyl form and its hydrate (gem-diol).

For researchers in drug discovery, this molecule is not merely a "building block" but a reactive electrophile . The presence of the trifluoromethyl group (

Core Thermodynamic Reality: unlike benzaldehyde, which is stable in air, 4-(trifluoromethyl)nicotinaldehyde is thermodynamically predisposed to hydration in the presence of moisture and hemiacetal formation in alcoholic solvents. Successful handling requires treating the material not as a static solid, but as a dynamic equilibrium system.

Part 2: Thermodynamic Landscape & Mechanistic Logic

The Electronic "Perfect Storm"

The instability of this aldehyde is not decomposition (bond breaking) but rather a shift in the hydration equilibrium constant (

Two primary vectors drive the equilibrium toward the hydrate (gem-diol):

-

The Pyridine Sink: The nitrogen atom (N1) exerts a strong inductive effect (-I) and resonance withdrawal, depleting electron density from the ring.

-

The Ortho-Effect (

): The trifluoromethyl group at C4 is strongly electron-withdrawing (

Steric vs. Electronic Competition

While the electronic vectors favor hydration, the steric bulk of the

-

Result: The molecule may appear stable as an oil or solid initially (kinetic stability), but upon dissolution in wet solvents or exposure to humid air, it thermodynamically relaxes into the hydrate form.

Visualization of the Equilibrium Pathway

The following diagram illustrates the competing pathways that define the molecule's stability profile.

Figure 1: The hydration equilibrium landscape. The electron-withdrawing nature of the scaffold pushes the equilibrium toward the gem-diol in the presence of moisture.

Part 3: Self-Validating Experimental Protocols

To work with this molecule, you must verify its state.[1][2] Standard LC-MS often fails to distinguish the hydrate from the aldehyde due to in-source dehydration. Quantitative NMR (qNMR) is the only definitive method for stability assessment.

Protocol A: Determination of Hydration Equilibrium ( )

Purpose: To quantify the ratio of active aldehyde to inactive hydrate in your specific batch.

Reagents:

-

Analyte: 4-(Trifluoromethyl)nicotinaldehyde (~10 mg)

-

Solvent A: DMSO-

(anhydrous, control) -

Solvent B:

(or wet -

Internal Standard: 1,3,5-Trimethoxybenzene (optional, for absolute purity)

Workflow:

-

Control Sample: Dissolve 5 mg of analyte in 0.6 mL anhydrous DMSO-

.-

Expected Signal: Sharp singlet at

10.0–10.4 ppm (CHO).

-

-

Challenge Sample: Dissolve 5 mg of analyte in 0.6 mL

(or mix DMSO--

Equilibration: Allow to stand for 1 hour at 25°C.

-

-

Acquisition: Run

H NMR (minimum 8 scans, d1=10s to ensure relaxation). -

Analysis:

-

Integrate the aldehyde proton (

) at ~10.2 ppm. -

Look for the hydrate methine proton (

) typically shifted upfield to

-

Calculation:

Protocol B: Storage Stability Stress Test

Purpose: Validate if your storage conditions (freezer vs. shelf) are degrading the reagent.

| Condition | Duration | Method | Acceptance Criteria |

| Baseline | T=0 | qNMR (DMSO- | >95% Aldehyde form |

| Accelerated (Air) | 24 hrs @ 25°C, 60% RH | qNMR | Report % Hydration (Likely >10%) |

| Cold Chain | 7 days @ 4°C (Sealed) | qNMR | <2% Change from Baseline |

| Solution Stability | 24 hrs @ 25°C in MeOH | LC-MS/NMR | Check for Hemiacetal (M+32 mass) |

Part 4: Handling & Synthesis Implications

Storage Recommendations

Based on the thermodynamic profile, the following storage hierarchy is mandatory for maintaining reagent integrity:

-

Tier 1 (Ideal): Stored under Argon/Nitrogen atmosphere at -20°C.

-

Tier 2 (Working): Stored in a desiccator at 4°C.

-

Avoid: Do not store in protic solvents (methanol/ethanol) for extended periods; the hemiacetal will form, altering stoichiometry in subsequent reactions.

Impact on Reactivity (Schiff Base Formation)

When using this aldehyde to form Schiff bases (imines) or heterocycles:

-

The Issue: If the material is significantly hydrated, the initial step (nucleophilic attack by amine) is retarded because the aldehyde carbon is "masked" as a diol.

-

The Fix: Use dehydrating conditions.[1] Add activated 4Å Molecular Sieves or

to the reaction mixture immediately. This drives the equilibrium back to the active aldehyde, enabling the reaction.

Workflow Visualization: Quality Control Loop

The following diagram outlines the decision logic for using this reagent in synthesis.

Figure 2: Quality control decision tree for ensuring reagent reactivity.

References

-

Apollo Scientific. (n.d.). Safety Data Sheet: 4-Chloro-6-(trifluoromethyl)nicotinaldehyde. (Used as surrogate for stability data on trifluoromethyl-nicotinaldehyde analogs). Retrieved from 1

-

Gemma, E., et al. (2012). Thermodynamic stability considerations for isostructural dehydrates. PubMed. Discusses the relationship between RH and hydrate stability in crystalline forms. Retrieved from

-

Zott, F. L., et al. (2017).[3] Equilibrium constants for the hydration of selected aldehydes. ResearchGate. Provides comparative

values for electron-deficient aldehyde hydration. Retrieved from -

Li, J., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines. Journal of Organic Chemistry. Details the reactivity of electron-deficient aldehydes in inverse electron demand Diels-Alder reactions, highlighting the role of acid catalysis in dehydration. Retrieved from [J. Org.[3][4] Chem.]([Link]3][4]

-

LibreTexts. (2015).[5] Hydration of Ketones and Aldehydes. Explains the mechanistic basis for gem-diol formation in electron-withdrawing substituted carbonyls (like chloral and pyridine derivatives).[5] Retrieved from

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Difference between 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde and 2-chloronicotinaldehyde

An In-Depth Technical Guide to the Core Differences Between 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde and 2-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the 2-Substituent in Pyridine Chemistry

In the landscape of medicinal chemistry and pharmaceutical development, substituted pyridines represent a class of heterocyclic compounds with immense therapeutic potential. Their utility as versatile scaffolds allows for the construction of complex molecules with diverse biological activities. This guide delves into a comparative analysis of two key building blocks: 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde and 2-chloronicotinaldehyde. While both share the nicotin-aldehyde framework, the fundamental difference lies in the substituent at the 2-position—a hydroxyl group versus a chlorine atom. This seemingly minor variation dictates their electronic properties, chemical reactivity, and, consequently, their strategic application in the synthesis of novel drug candidates. Understanding these core differences is paramount for researchers aiming to leverage these intermediates in drug discovery programs.

Part 1: Physicochemical and Electronic Properties: A Tale of Two Substituents

The identity of the C2-substituent profoundly influences the physicochemical and electronic nature of the pyridine ring. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position further modulates these properties in both molecules, enhancing the electrophilicity of the aldehyde and the ring itself.

Structural and Physical Characteristics

A direct comparison of their fundamental properties reveals the initial distinctions.

| Property | 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde | 2-chloronicotinaldehyde |

| CAS Number | 1228898-34-7[1] | 36404-88-3[2] |

| Molecular Formula | C₇H₄F₃NO₂ | C₆H₄ClNO |

| Molecular Weight | 191.11 g/mol [1] | 141.56 g/mol [2][3] |

| Appearance | Solid | White to off-white solid[2] |

| Melting Point | Not widely reported | 50-54°C[2][3] |

| Boiling Point | Not widely reported | 119°C (at 30 Torr)[2] |

| Solubility | Soluble in common organic solvents | Soluble in chloroform, DMSO[2] |

The Decisive Influence of Electronic Effects and Tautomerism

The primary divergence in chemical behavior stems from the electronic nature of the C2-substituent.

-

2-chloronicotinaldehyde : The chlorine atom acts as an effective inductive electron-withdrawing group. More importantly, it serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, making the C2 position a prime site for synthetic elaboration.[4]

-

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde : This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form. In most contexts, the pyridone form is significantly favored, especially in polar solvents and the solid state.[5] This tautomerism is the single most critical factor governing its reactivity, transforming it from a phenol-like molecule to one with amide-like characteristics. The equilibrium profoundly alters the molecule's hydrogen bonding capabilities, aromaticity, and reaction pathways.

Caption: General synthetic scheme for 2-chloronicotinaldehyde.

-

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde : The synthesis of this compound is less commonly documented in general literature but can be achieved through multi-step sequences starting from simpler pyridine precursors. One conceptual approach involves the construction of the substituted pyridine ring followed by functional group manipulations. For instance, methods for synthesizing the core 4-(trifluoromethyl)nicotinic acid structure have been developed, which could then be converted to the aldehyde after introducing the 2-hydroxy group. [6][7]

Core Reactivity Differences

The true synthetic value of these compounds is realized in their distinct reaction profiles.

Reactivity of the Aldehyde Group: In both molecules, the aldehyde group is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine ring and the -CF3 group. It readily participates in standard aldehyde chemistry:

-

Reductive amination

-

Wittig reactions

-

Knoevenagel and other condensation reactions

-

Formation of hydrazones, oximes, and imines

Reactivity of the C2-Substituent: The Key Divergence

-

2-chloronicotinaldehyde: The Gateway to SₙAr Chemistry The C2-chloro group is highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This makes it an invaluable precursor for building molecular complexity and generating libraries of analogues. The electron-withdrawing -CF3 group at C4 further activates the ring for this transformation.

Caption: Nucleophilic Aromatic Substitution (SₙAr) on 2-chloronicotinaldehyde.

-

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde: Leveraging Pyridone Reactivity Due to the dominant pyridone tautomer, the reactivity is amide-like. The primary reaction sites are the nitrogen and the exocyclic oxygen.

-

N-Alkylation/N-Arylation : The pyridone nitrogen can be readily alkylated or arylated under basic conditions.

-

O-Alkylation : While less common, reaction at the oxygen can be achieved with hard electrophiles.

-

Conversion to 2-chloro : The hydroxyl group can be converted to a chloro group using reagents like phosphoryl chloride (POCl₃) or oxalyl chloride, effectively transforming the molecule into a reactive SₙAr substrate if needed. [4]

-

Part 3: Strategic Applications in Drug Discovery

The choice between these two building blocks is a strategic one, driven by the desired final molecular architecture and the synthetic route.

-

2-chloronicotinaldehyde is a workhorse intermediate for creating analogues where diverse functional groups are required at the C2 position. Its utility is prominent in the synthesis of kinase inhibitors and other targeted therapies. For instance, it serves as a starting material for 5-azaindole derivatives, a scaffold found in numerous compounds with anti-cancer and anti-inflammatory properties. [2]

-

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde provides access to compounds containing the 2-pyridone moiety, a well-established "privileged structure" in medicinal chemistry. The 2-pyridone core is a bioisostere for carboxylic acids and amides and is found in numerous approved drugs. The presence of the -CF3 group is also highly desirable, as it often enhances metabolic stability, binding affinity, and cell permeability. [8][9]The combination of the aldehyde for further modification, the stable pyridone core, and the beneficial -CF3 group makes this a highly valuable building block for developing drugs with improved pharmacokinetic profiles.

| Feature / Application | 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde | 2-chloronicotinaldehyde |

| Primary Reaction Type | N-Alkylation/Arylation on pyridone | Nucleophilic Aromatic Substitution (SₙAr) |

| Key Scaffold Introduced | 2-Pyridone | Substituted Pyridine |

| Medicinal Chemistry Role | Introduces a privileged, metabolically robust core. | Versatile handle for library synthesis and SAR exploration. |

| Example Application Area | Synthesis of compounds where the 2-pyridone acts as a key pharmacophore or bioisostere. | Rapid diversification at the C2 position for kinase inhibitors, GPCR modulators. |

Part 4: Experimental Protocols and Characterization

Representative Experimental Protocol: SₙAr with 2-chloronicotinaldehyde

Objective: To synthesize 2-(benzylamino)nicotinaldehyde.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinaldehyde (1.0 eq), benzylamine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Add a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Reaction: Heat the reaction mixture to 80-100°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of these intermediates.

| Spectroscopic Feature | 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde | 2-chloronicotinaldehyde |

| ¹H NMR (Aldehyde-H) | ~9.5-10.5 ppm (singlet) | ~10.4 ppm (singlet) [10] |

| ¹H NMR (Aromatic-H) | Two distinct signals in the aromatic region. | Characteristic signals for the pyridine ring protons. [2] |

| ¹H NMR (Other) | Broad signal for N-H of the pyridone tautomer. | No N-H signal. |

| ¹³C NMR (Carbonyl-C) | ~185-195 ppm | ~185 ppm [10] |

| ¹³C NMR (CF₃-C) | ~120-125 ppm (quartet due to ¹JCF coupling) | Not applicable |

| ¹⁹F NMR | Singlet around -60 to -70 ppm (relative to CFCl₃) | Not applicable |

| IR (C=O stretch) | ~1650-1670 cm⁻¹ (pyridone) and ~1690-1710 cm⁻¹ (aldehyde) | ~1700 cm⁻¹ (aldehyde) |

Note: Exact chemical shifts are solvent-dependent. Experimental verification is required.

Conclusion

While both 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde and 2-chloronicotinaldehyde are valuable nicotin-aldehyde building blocks, their utility in drug discovery is dictated by the distinct reactivity of their C2-substituents.

-

2-chloronicotinaldehyde is the reagent of choice for synthetic strategies centered on nucleophilic aromatic substitution , enabling rapid and diverse functionalization at the C2 position. It is ideal for structure-activity relationship (SAR) studies that require exploration of a wide chemical space.

-

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde , existing predominantly as its 2-pyridone tautomer, provides a pathway to molecules incorporating the metabolically robust and pharmaceutically privileged 2-pyridone scaffold . Its reactivity, centered on the pyridone nitrogen, combined with the beneficial properties of the trifluoromethyl group, makes it a strategic choice for developing advanced drug candidates with potentially superior pharmacokinetic profiles.

The informed selection between these two intermediates, based on a clear understanding of their underlying chemical principles, is a critical step in the rational design and efficient synthesis of the next generation of therapeutics.

References

- Vulcanchem. (n.d.). 2-chloronicotinaldehyde - 36404-88-3.

- Inagaki, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 248-263.

- Fluorochem. (n.d.). Fluorinated Building Blocks: Enhancing Drug Discovery.

- Chemsrc. (2023). 6-Chloronicotinaldehyde | CAS#:23100-12-1.

- Wikipedia. (2023). 2-Chloropyridine.

- ChemBK. (2024). 2-Chloro Nicotinaldehyde.

- Google Patents. (2015). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

- BLD Pharm. (n.d.). 129904-48-9|2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde.

- RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). Molecules, 21(11), 1549.

- Google Patents. (2017). CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids.

- Eureka | Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide.

- Eureka | Patsnap. (n.d.). Preparation method of 2-chloro nicotinaldehyde.

Sources

- 1. 129904-48-9|2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]

- 7. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for Schiff base formation with 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

Application Note & Protocol

Strategic Synthesis of Novel Schiff Bases Utilizing 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde: A Protocol for Medicinal Chemistry Applications

Abstract

This guide provides a comprehensive protocol for the synthesis of Schiff bases via the condensation of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde with primary amines. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and serve as privileged ligands in coordination chemistry.[1][2][3] The incorporation of a trifluoromethylated pyridine scaffold offers a strategic advantage in drug discovery, leveraging the unique physicochemical properties of the trifluoromethyl group to enhance metabolic stability, lipophilicity, and binding affinity.[4][5][6][7] This document details the underlying reaction mechanism, a step-by-step synthesis and purification protocol, characterization checkpoints, and troubleshooting guidance for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the Scaffold

The pyridine ring is a foundational motif in numerous pharmaceuticals, valued for its role in forming critical interactions with biological targets.[8] The specific functionalization of this core with a 2-hydroxy and a 4-trifluoromethyl group creates a highly valuable building block for several reasons:

-

Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group is a bioisostere for methyl and chloro groups and is frequently used in drug design to block metabolic oxidation, increase bioavailability, and modulate electronic properties to enhance target binding.[4][9] Its presence significantly impacts the pharmacokinetic profile of a molecule.[5][6]

-

Ortho-Hydroxyl (-OH) Group: The hydroxyl group positioned ortho to the aldehyde (and subsequent imine) enables the formation of a strong intramolecular hydrogen bond with the imine nitrogen.[10][11][12] This interaction creates a stable six-membered ring, planarizing the local structure and influencing the compound's conformation and stability.

-

Schiff Base Formation: The condensation reaction to form the imine is a robust and high-yielding transformation, providing a straightforward method to couple the functionalized pyridine core with a diverse range of primary amines, thereby enabling the rapid generation of molecular libraries for screening.[13]

Reaction Principles and Mechanism

The formation of a Schiff base is a reversible condensation reaction between a carbonyl compound (aldehyde or ketone) and a primary amine. The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde.

-

Carbinolamine Intermediate: This attack forms a tetrahedral intermediate known as a carbinolamine.[14]

-

Dehydration: The carbinolamine is unstable and, under mild acid catalysis, eliminates a molecule of water to form the stable imine (Schiff base) product.[14] A small amount of a weak acid catalyst, such as glacial acetic acid, is often added to protonate the hydroxyl group of the carbinolamine, making it a better leaving group (H₂O).[1]

Sources

- 1. jetir.org [jetir.org]

- 2. scispace.com [scispace.com]

- 3. Schiff base - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Friedlander Synthesis of Quinolines Using 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF₃) group into this scaffold can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[3][4] This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel trifluoromethyl-substituted quinolines via the Friedlander annulation, utilizing the highly functionalized starting material, 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde. This document is intended to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to successfully synthesize and explore this promising class of compounds.

Introduction: The Strategic Importance of Trifluoromethylated Quinolines

Quinolines and their derivatives are of immense interest due to their wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][5] The trifluoromethyl group, owing to its high electronegativity and lipophilicity, is a key substituent in modern drug design. Its incorporation into a molecule can lead to improved metabolic stability by blocking potential sites of oxidation, and can also enhance binding to biological targets through favorable electrostatic interactions.[3][4]

The Friedlander synthesis, a classic and versatile method for constructing quinoline rings, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8] This reaction can be catalyzed by either acids or bases and has seen numerous modern adaptations to improve yields, selectivity, and environmental footprint.[9][10][11]

This guide focuses on a specific and highly valuable starting material: 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde. The presence of the trifluoromethyl group on the pyridine ring, ortho to a hydroxyl group, presents unique electronic and steric considerations that must be addressed for successful synthesis. The resulting quinoline analogues are of significant interest for screening in various drug discovery programs.

The Friedlander Synthesis: Mechanism and Key Considerations

The mechanism of the Friedlander synthesis can proceed through two primary pathways, depending on the reaction conditions.[7]

-

Aldol Condensation Pathway (Base-catalyzed): The reaction initiates with an aldol condensation between the active methylene compound and the 2-aminoaryl aldehyde, followed by cyclization and dehydration to form the quinoline ring.

-

Schiff Base Formation Pathway (Acid-catalyzed): In this pathway, a Schiff base is first formed between the amino group and the ketone, followed by an intramolecular aldol-type reaction and subsequent dehydration.

Detailed mechanistic studies suggest that under many conditions, the initial slow step is the intermolecular aldol condensation, followed by rapid cyclization and dehydration.[12]

Diagram: Generalized Mechanism of the Friedlander Synthesis

Caption: Generalized reaction pathways for the Friedlander quinoline synthesis.

Causality in Experimental Design: The Role of Substituents

In the case of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde, the electronic properties of the substituents on the pyridine ring are critical:

-

Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group, which increases the electrophilicity of the aldehyde carbonyl carbon, potentially accelerating the initial nucleophilic attack by the enolate of the active methylene compound.

-

Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group can modulate the overall electron density of the ring system. Its presence also introduces the possibility of intramolecular hydrogen bonding, which could influence the conformation and reactivity of the starting material. Furthermore, under basic conditions, this group will be deprotonated to an alkoxide, further enhancing its electron-donating character.

The regioselectivity of the reaction can be an issue when using unsymmetrical ketones.[9][13] The choice of catalyst and reaction conditions can often be used to control which α-methylene group reacts.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of quinolines from 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific active methylene compounds.

Protocol 1: Base-Catalyzed Synthesis

This protocol is suitable for simple ketones and active methylene compounds.

Materials:

-

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

-

Active methylene compound (e.g., acetone, ethyl acetoacetate, acetylacetone)

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde (1.0 mmol) in ethanol (10 mL).

-

Add the active methylene compound (1.2 mmol, 1.2 equivalents).

-

Add a solution of potassium hydroxide (2.0 mmol, 2.0 equivalents) in ethanol (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired quinoline.

Protocol 2: Acid-Catalyzed Synthesis

This protocol can be advantageous for less reactive ketones or when base-catalyzed side reactions are a concern.

Materials:

-

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

-

Active methylene compound

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene or another high-boiling solvent

-

Dean-Stark apparatus

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and toluene (20 mL).

-

Add p-toluenesulfonic acid (0.1 mmol, 10 mol%).

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in Protocol 1.

Diagram: Experimental Workflow

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification techniques for 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde crude mixtures

Welcome to the technical support center for the purification of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this substituted pyridine aldehyde.

Introduction: The Purification Challenge

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its purification can be challenging due to the presence of multiple functional groups: a reactive aldehyde, an acidic hydroxyl group, and an electron-withdrawing trifluoromethyl group on a pyridine ring. These features can lead to issues such as side reactions, poor solubility, and difficulty in separating structurally similar impurities. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde?

A1: Impurities can arise from unreacted starting materials, by-products from the synthesis, or degradation of the product.[4] Common impurities may include:

-

Starting materials: For example, precursors used in the synthesis of the pyridine ring.[5][6]

-

Over-oxidized product: The corresponding carboxylic acid, 2-Hydroxy-4-(trifluoromethyl)nicotinic acid, can be formed if the aldehyde is exposed to oxidizing conditions.[7]

-

Isomeric impurities: Depending on the synthetic route, other positional isomers may be present.

-

Polymerization products: Aldehydes can be prone to self-condensation or polymerization, especially under basic conditions or upon prolonged storage.[8]

-

Residual solvents: Solvents used in the synthesis, such as DMSO or DMF, can be difficult to remove completely.[8]

Q2: What are the recommended primary purification techniques for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

-

Recrystallization: Ideal for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9][10][11]

-

Column Chromatography: A versatile technique for separating compounds with different polarities.[12] It is particularly useful when dealing with multiple impurities or when impurities have similar solubility to the product.[13][14]

-

Acid-Base Extraction: The phenolic hydroxyl group imparts acidic character, allowing for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The product can then be re-precipitated by acidifying the aqueous layer.

-

Bisulfite Adduct Formation: This is a classic and highly selective method for purifying aldehydes.[15][16] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with an acid or base.[17]

Q3: Is 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde stable? What are the recommended storage conditions?

A3: Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air and light, which can convert the aldehyde to a carboxylic acid.[18] The presence of the hydroxyl group may also affect its stability. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.[19]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde in a question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

-

Causality: The high concentration of the solute and/or impurities lowers the melting point of the mixture, causing it to separate as a liquid phase.

-

Solutions:

-

Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool slowly again.[20]

-

Lower the Cooling Temperature Drastically: Once the solution has cooled to room temperature, try placing it in an ice bath or even a freezer. The rapid temperature drop can sometimes induce crystallization.

-

Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide a surface for crystal nucleation.[10]

-

Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

-

Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with different solvents or a co-solvent system (a solvent in which the compound is soluble and an anti-solvent in which it is insoluble).[20]

-

Q: I have a very low recovery yield after recrystallization. Why is this happening and how can I improve it?

A: Low recovery is a common issue and can be attributed to several factors. A yield loss of 20-30% can be expected during recrystallization.[20]

-

Causality & Solutions:

-

Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

-

Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals that can trap impurities and are harder to filter.

-

Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[21]

-

-

Premature crystallization during hot filtration: If you have insoluble impurities that need to be removed by filtering the hot solution, your product might crystallize in the funnel.

-

Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. Adding a slight excess of hot solvent before filtration can also help, though this may slightly reduce the yield.[9]

-

-

Column Chromatography Issues

Q: My compound is streaking or "tailing" on the column/TLC plate. How can I get sharp bands?

A: Tailing is often observed with polar or acidic compounds on silica gel.

-

Causality: The acidic hydroxyl group on your molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow and uneven elution, causing the spot or band to streak.

-

Solutions:

-

Modify the Mobile Phase: Add a small amount of a polar, acidic, or basic modifier to the eluent to improve the peak shape.

-

Acetic Acid (0.5-1%): Adding a small amount of acetic acid will protonate the silanol groups, reducing their interaction with your acidic compound.

-

Triethylamine (0.5-1%): While less common for acidic compounds, it can sometimes help by deactivating the silica surface.

-

Methanol: A small percentage of methanol in the eluent can also help to reduce tailing by competing for the active sites on the silica.

-

-

Use a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase.

-

Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying polar compounds.[22]

-

Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[12] This is often very effective for polar molecules.

-

-

Q: I am not getting good separation between my product and an impurity. What should I try?

A: Poor separation occurs when the difference in polarity between your product and the impurity is small.

-

Causality: The mobile phase is not effectively differentiating between the compounds as they travel through the stationary phase.

-

Solutions:

-

Optimize the Solvent System: The key is to find a solvent system that maximizes the difference in Rf values on a TLC plate.

-

Systematic Solvent Screening: Test different solvent systems with varying polarities. Common systems include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[13]

-

Reduce the Polarity: If the Rf values are too high, decrease the proportion of the more polar solvent in your eluent. This will cause all compounds to move more slowly and can increase the separation.

-

-

Use a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

-

Dry Loading: If your compound is not very soluble in the initial eluent, consider "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.

-

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde. Solvent selection is critical and should be determined experimentally on a small scale first.

-

Solvent Selection:

-

Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature and at their boiling points.

-

An ideal solvent will dissolve the compound when hot but not when cold.[4] A solvent pair (one solvent in which the compound is soluble and one in which it is not) can also be used.[20]

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[9] Stir and heat the mixture gently.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes.[11]

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[9]

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[11]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Allow the crystals to dry completely under vacuum.

-

Protocol 2: Column Chromatography

This is a general protocol that should be optimized for your specific mixture using TLC first.[21]

-

TLC Analysis:

-

Develop a TLC solvent system that gives your desired product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

-

Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.

-

-

Sample Loading:

-

Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent.

-

Carefully apply the solution to the top of the silica gel bed.

-

-

Elution:

-

Add the mobile phase to the column and begin elution. Maintain a constant flow rate.

-

-

Fraction Collection:

-

Collect the eluent in fractions.

-

-

Analysis:

-

Monitor the fractions by TLC to identify which ones contain the purified product.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Protocol 3: Purification via Bisulfite Adduct Formation

This is a highly selective method for separating aldehydes from other compounds.[16]

-

Adduct Formation:

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methanol or diethyl ether).[17]

-

Transfer the solution to a separatory funnel.

-

Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the aldehyde-bisulfite adduct may form.[16]

-

-

Separation:

-

Allow the layers to separate. The bisulfite adduct will be in the aqueous layer or may precipitate at the interface.

-

Drain the aqueous layer. If a solid has formed, it can be collected by filtration.[17]

-

Wash the organic layer with water and then brine. The organic layer now contains the non-aldehyde components.

-

-

Regeneration of the Aldehyde:

-

Combine the aqueous layer and any collected solid adduct.

-

Add a saturated solution of sodium bicarbonate or sodium carbonate, or a dilute solution of sodium hydroxide, until the solution is basic. This will reverse the reaction and regenerate the aldehyde.[16]

-

Extract the regenerated aldehyde with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Visualizations

General Purification Workflow

Caption: A decision-making workflow for purifying 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde.

Troubleshooting Logic for Recrystallization

Caption: Troubleshooting common issues encountered during recrystallization.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). PubMed. [Link]

-

Advice for column chromatography. (n.d.). Reddit. [Link]

-

Questions with answers in PYRIDINES. (n.d.). ResearchGate. [Link]

-

Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023). Department of Physics & Chemistry. [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. [Link]

-

Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. (2023). The Royal Society of Chemistry. [Link]

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

-

Recrystallization. (2020). YouTube. [Link]

-

Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). PMC. [Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Semantic Scholar. [Link]

-

2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2025). ResearchGate. [Link]

-

Aldehydes: What We Should Know About Them. (n.d.). MDPI. [Link]

-

Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). (n.d.). Shimadzu. [Link]

-

Chromatography. (2024). PubMed. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. [Link]

- Synthesis method of 4-trifluoromethyl nicotinic acid. (n.d.).

-

Purification by Recrystallization. (n.d.). CUNY. [Link]

-

Purifying aldehydes?. (2015). Reddit. [Link]

-

Trends in the thermal stability of two-dimensional covalent organic frameworks. (n.d.). Faraday Discussions (RSC Publishing). [Link]

-

Furfural. (n.d.). PubChem. [Link]

-

(U)HPLC columns. (n.d.). Teknokroma. [Link]

-

Advanced Phytonics Extraction Technology. (n.d.). COSTELLO. [Link]

-

Theophylline cocrystals prepared by spray drying: physicochemical properties and aerosolization performance. (2013). PubMed. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. [Link]

-

Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. [Link]

-

Recrystallization pointers. (2024). Reddit. [Link]

-

Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.). ACG Publications. [Link]

-

Side-Chain Reactions of Substituted Pyridines. (n.d.). Pearson Channels. [Link]

-

Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. (n.d.). Middle East Technical University. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]